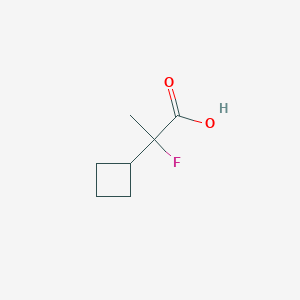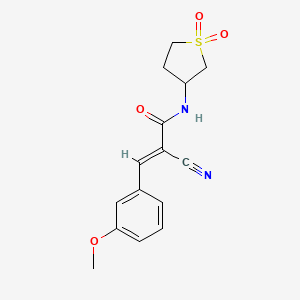
2-Cyclobutyl-2-fluoropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutyl-2-fluoropropanoic acid is a chemical compound that is not directly described in the provided papers. However, the synthesis of a related compound, 3-cyclobutylpropanoic acid, has been reported . This related compound was synthesized using bromomethyl cyclobutane and diethyl malonate through condensation and decarboxylation processes. The synthesis of this compound would likely involve similar synthetic strategies, with the introduction of a fluorine atom at the appropriate position in the molecule.
Synthesis Analysis
The synthesis of related compounds involves starting materials that are readily available or can be synthesized through known chemical reactions. For instance, the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid starts from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, which is obtained by Sharpless asymmetric dihydroxylation . The key step in this synthesis is the preparation of a sulfate from a diol using sulfuryl chloride, avoiding the need for ruthenium-catalyzed sulfite oxidation. In the case of 3-cyclobutylpropanoic acid, the synthesis achieved an 83% yield, indicating a potentially efficient process suitable for industrial production .
Molecular Structure Analysis
While the molecular structure of this compound is not directly reported, we can infer from related compounds that the structure would likely be characterized by standard spectroscopic methods such as NMR, IR, and possibly X-ray crystallography. For example, the molecular structure of cyclo-bis(μ-carbonyl)dipalladium(I) fluorosulfate was determined using single-crystal X-ray diffraction . Such techniques could be applied to determine the molecular structure of this compound, including the stereochemistry of the molecule.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that this compound would also undergo reactions typical of carboxylic acids. These could include esterification, amidation, and decarboxylation. The presence of the fluorine atom might influence the reactivity, making the compound a potential candidate for nucleophilic substitution reactions where the fluorine atom could be replaced by other nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on the properties of similar compounds. For instance, the related compound synthesized in paper is likely to have properties typical of carboxylic acids, such as a certain solubility in water and organic solvents, a specific melting point, and boiling point. The introduction of a fluorine atom in this compound would affect these properties, potentially increasing the acidity of the compound and altering its solubility and boiling point due to the electronegative nature of fluorine.
科学的研究の応用
Chiral Synthesis
A study by Tengeiji and Shiina (2012) describes a method for preparing chiral 2-aryl-2-fluoropropanoic acids, which include fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). This involves the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using enantioselective esterification, providing a convenient approach to furnish chiral α-fluorinated drugs (Tengeiji & Shiina, 2012).
Application in PET Imaging
Yu et al. (2010) synthesized a new [(18)F] labeled amino acid, anti-1-amino-2-[(18)F]fluoro-cyclobutyl-1-carboxylic acid (anti-2-[(18)F]FACBC), showing potential as a PET tracer for brain tumor imaging. This compound demonstrated rapid and prolonged accumulation in tumors, suggesting its utility in diagnostic imaging (Yu et al., 2010).
Synthesis of Optically Active Analogs
Fritz-Langhals and Schu¨tz (1993) developed a simple synthesis of optically active 2-fluoropropanoic acid and its analogs of high enantiomeric purity. This synthesis utilized the sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride, highlighting the compound's utility in creating enantiomerically pure substances (Fritz-Langhals & Schu¨tz, 1993).
Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions
Tornøe, Christensen, and Meldal (2002) reported a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, which was fully compatible with solid-phase peptide synthesis. This includes the X-ray structure of 2-azido-2-methylpropanoic acid, providing structural information for the 1,3-dipoles entering the reaction (Tornøe, Christensen, & Meldal, 2002).
Study on Stability and Decomposition
Liu et al. (2015) examined 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), focusing on its decomposition and inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. They found DFACC to be a slow-dissociating inhibitor of ACC deaminase, highlighting its potential for use in biochemical studies (Liu et al., 2015).
特性
IUPAC Name |
2-cyclobutyl-2-fluoropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-7(8,6(9)10)5-3-2-4-5/h5H,2-4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDAMRFZKSOKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1556027-07-6 |
Source


|
| Record name | 2-cyclobutyl-2-fluoropropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-(benzyloxy)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B3000212.png)
![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3000215.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3000217.png)


![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000223.png)
![(S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol](/img/structure/B3000224.png)



![2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B3000234.png)
